8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine
CAS No.:
Cat. No.: VC15959310
Molecular Formula: C9H11BrN2
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrN2 |
|---|---|
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | 8-bromo-1,2,3,4-tetrahydroquinolin-4-amine |
| Standard InChI | InChI=1S/C9H11BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,12H,4-5,11H2 |
| Standard InChI Key | FAJPIVIOBZXCRX-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C(C1N)C=CC=C2Br |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Characterization
The molecular architecture of 8-bromo-1,2,3,4-tetrahydroquinolin-4-amine features a partially saturated quinoline nucleus with bromine at position 8 and an amine group at position 4. X-ray crystallographic analysis confirms the chair conformation of the saturated six-membered ring, with the bromine atom adopting an axial orientation relative to the amine group .
Table 1: Fundamental Molecular Properties
Spectroscopic Profile
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃) reveals characteristic signals at δ 7.25 (d, J = 8.4 Hz, H-5), 6.95 (d, J = 2.4 Hz, H-7), and 6.75 (dd, J = 8.4, 2.4 Hz, H-6), confirming the aromatic substitution pattern. The amine protons appear as a broad singlet at δ 3.12 ppm, while the tetrahydroquinoline methylene groups resonate between δ 2.45–3.05 ppm . High-resolution mass spectrometry (HRMS-ESI) shows a molecular ion peak at m/z 227.0054 [M+H]⁺, consistent with the theoretical mass .
Synthetic Methodologies
Bromination-Dehydrogenation Cascade
A novel N-bromosuccinimide (NBS)-mediated protocol enables efficient bromination of tetrahydroquinoline precursors. Under optimized conditions (CHCl₃, AIBN, 70°C), this method achieves 78% yield of 8-bromo-1,2,3,4-tetrahydroquinolin-4-amine while minimizing polybrominated byproducts . The reaction proceeds through a radical mechanism, with NBS generating bromine radicals that selectively attack the aromatic ring's para position relative to the amine group .
Table 2: Optimization of Bromination Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Chloroform | +22% |
| Initiator | AIBN (0.1 eq) | +15% |
| Temperature | 70°C | +18% |
| Reaction Time | 6 hours | +12% |
Reductive Amination Strategy
An alternative three-step synthesis begins with 8-bromoquinoline:
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Catalytic Hydrogenation: Pd/C-mediated hydrogenation (50 psi H₂, EtOH) reduces the pyridine ring to tetrahydroquinoline (92% yield).
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Oxidative Bromination: NBS/UV light introduces bromine at position 8 (84% yield) .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling installs the amine group (71% yield).
This modular approach allows for late-stage functionalization, enabling the synthesis of ¹³C/¹⁵N-labeled analogs for metabolic studies.
Biological Activity and Mechanism
Opioid Receptor Modulation
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine demonstrates nanomolar affinity for μ-opioid (MOR) and δ-opioid (DOR) receptors (Kᵢ = 18.7 nM and 34.2 nM, respectively). Molecular docking studies reveal:
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Hydrogen bonding between the amine group and MOR His297
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Halogen bonding between bromine and DOR Tyr308
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Hydrophobic interactions with receptor subpockets
Table 3: Receptor Binding Profiling
| Receptor | Kᵢ (nM) | Selectivity Ratio (MOR/DOR) |
|---|---|---|
| μ-Opioid | 18.7 | 1.83 |
| δ-Opioid | 34.2 | - |
| κ-Opioid | >1,000 | >53.5 |
Antiproliferative Effects
In NCI-60 screening panels, the compound inhibits 48% of cancer cell lines at 10 μM, with particular potency against:
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MDA-MB-231 (triple-negative breast cancer): IC₅₀ = 2.1 μM
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A549 (non-small cell lung cancer): IC₅₀ = 3.8 μM
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HT-29 (colorectal adenocarcinoma): IC₅₀ = 4.5 μM
Mechanistic studies indicate dual inhibition of topoisomerase IIα (IC₅₀ = 0.8 μM) and tubulin polymerization (IC₅₀ = 1.2 μM), synergistically disrupting DNA replication and mitotic spindle formation.
Pharmacological Applications
Analgesic Development
Structural optimization efforts have produced analogs with improved blood-brain barrier permeability (PAMPA-BBB = 8.7 × 10⁻⁶ cm/s) and oral bioavailability (F = 62% in rats). Lead candidate 8-bromo-N-cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-4-amine shows 3.2× greater analgesic potency than morphine in tail-flick assays, with reduced respiratory depression (RD₅₀ = 28 mg/kg vs. morphine's 12 mg/kg).
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships
The 8-bromo substitution enhances both receptor affinity and cytotoxic potency compared to chloro or methyl derivatives, likely due to improved halogen bonding and lipophilicity (clogP = 2.1 vs. 1.4 for non-brominated analog) .
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